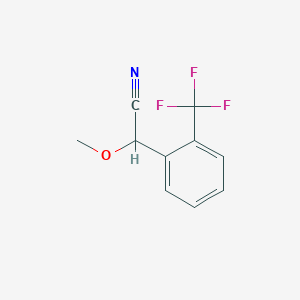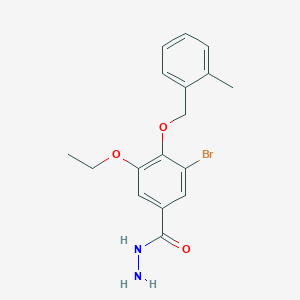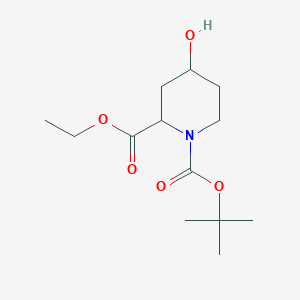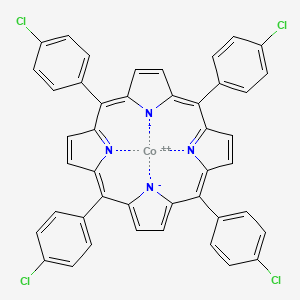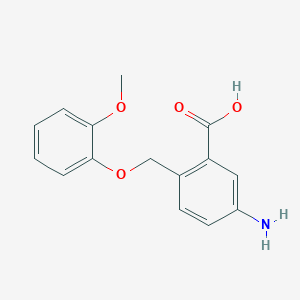
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxyphenoxy group, and a benzoic acid moiety. It has various applications in scientific research and industry due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyphenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sodium hydride, hydrogen gas, and various catalysts. .
Aplicaciones Científicas De Investigación
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be compared with similar compounds such as:
2-Amino-5-methylbenzoic acid: This compound has a similar benzoic acid moiety but lacks the methoxyphenoxy group, making it less versatile in certain chemical reactions.
5-Methylanthranilic acid: This compound also contains an amino group and a benzoic acid moiety but differs in its substitution pattern, affecting its reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
5-amino-2-[(2-methoxyphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-13-4-2-3-5-14(13)20-9-10-6-7-11(16)8-12(10)15(17)18/h2-8H,9,16H2,1H3,(H,17,18) |
Clave InChI |
PTBKOIGUUZQZIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2=C(C=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)


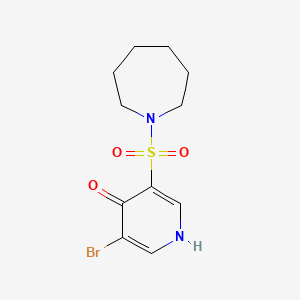
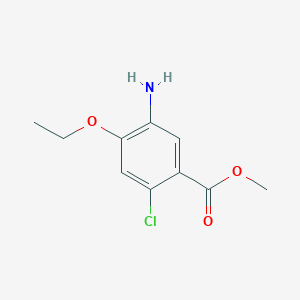
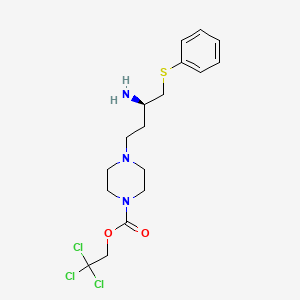
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
